
(3-Fluorphenyl)(pyridin-2-yl)methanamin
Übersicht
Beschreibung
(3-Fluorophenyl)(pyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C12H11FN2 and its molecular weight is 202.23 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Fluorophenyl)(pyridin-2-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-Fluorophenyl)(pyridin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluorophenyl)(pyridin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Eine der bemerkenswerten Anwendungen von Pyridin-2-yl-Derivaten liegt in der Behandlung von fibrotischen Erkrankungen. Verbindungen mit diesem Rest wurden synthetisiert und auf ihre antifibrotischen Aktivitäten hin untersucht. Sie haben vielversprechende Ergebnisse gezeigt, die die Expression von Kollagen und den Gehalt an Hydroxyprolin in Zellkulturmedien hemmen, was auf ein Potenzial als neuartige antifibrotische Medikamente hindeutet .
Photophysikalische Eigenschaften für die Materialwissenschaft
Das photophysikalische Verhalten von Pyridin-2-yl-Verbindungen ist komplex und wertvoll, insbesondere in der Materialwissenschaft. Diese Verbindungen zeigen bei Raumtemperatur eine Anregungs-abhängige Fluoreszenz und Phosphoreszenz, was für Anwendungen in der Bio-Bildgebung, Anti-Fälschung, Katalyse und Display-Technologien von Bedeutung ist .
Medizinische Chemie
In der medizinischen Chemie wird der Pyrimidin-Rest, der strukturell mit Pyridin-2-yl verwandt ist, aufgrund seiner breiten Palette an pharmakologischen Aktivitäten als privilegierte Struktur betrachtet. Er wird beim Design neuer heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten eingesetzt, darunter antimikrobielle, antivirale, Antitumor- und antifibrotische Verbindungen .
Organische Raumtemperatur-Phosphoreszenz (RTP)
Organische Materialien, die RTP zeigen, sind aufgrund ihrer Biokompatibilität und niedrigen Kosten sehr gefragt. Pyridin-2-yl-Derivate können so konzipiert werden, dass sie unter Umgebungsbedingungen ein mehrfarbiges fluoreszierendes und phosphoreszierendes Verhalten zeigen, wodurch sie für verschiedene Anwendungen geeignet sind, darunter Displays und Bio-Bildgebung .
Sirtuin 2-Inhibition
Derivate von Pyridin-2-ylmethanamin wurden als Inhibitoren von humanem Sirtuin 2 untersucht, einem Protein, das an der Zellregulation beteiligt ist. Diese Verbindungen könnten potenziell zu therapeutischen Mitteln für Krankheiten entwickelt werden, bei denen Sirtuin 2 eine Rolle spielt .
Kristallographie und Strukturanalyse
Die Kristallstrukturen von Pyridin-2-yl-Derivaten liefern Einblicke in ihre molekularen Wechselwirkungen und Eigenschaften. Diese Informationen sind entscheidend für die Entwicklung neuer Pharmazeutika und Materialien mit gewünschten Eigenschaften .
Wirkmechanismus
- Bansode, A. H., & Suryavanshi, G. Metal-free hypervalent iodine/TEMPO mediated oxidation of amines and mechanistic insight into the reaction pathways. RSC Advances, 8, 32055 (2018)
- Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. (2012)
- Reactions of commercially available amines with intermediates. (2019)
- (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE: Uses, Interactions, Mechanism of action. (2010)
: Read the full article : Link to article : Link to article : DrugBank entry
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-10-5-3-4-9(8-10)12(14)11-6-1-2-7-15-11/h1-8,12H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZYFGZSUCYGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178292-62-0 | |
| Record name | (3-fluorophenyl)(pyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


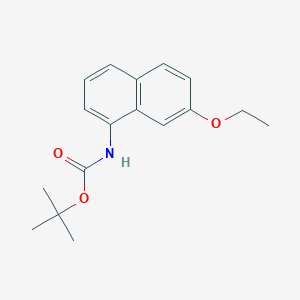
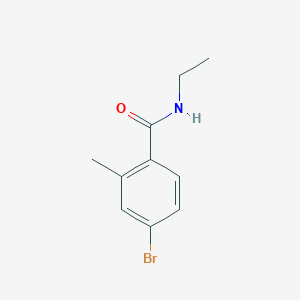
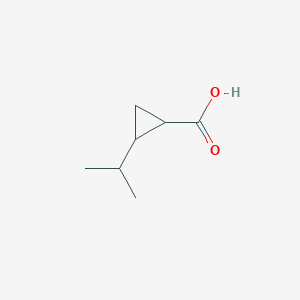
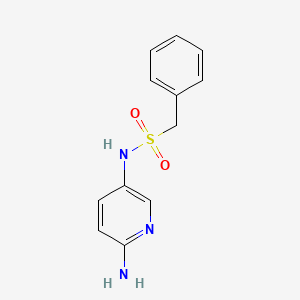
![Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate](/img/structure/B1530159.png)
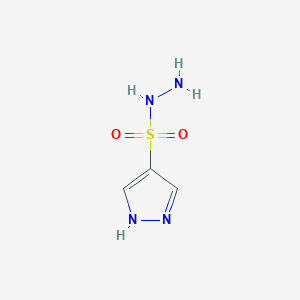
![TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE](/img/structure/B1530161.png)
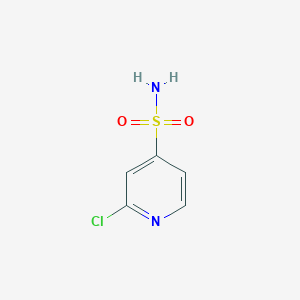
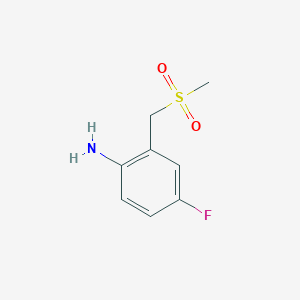
![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530168.png)




